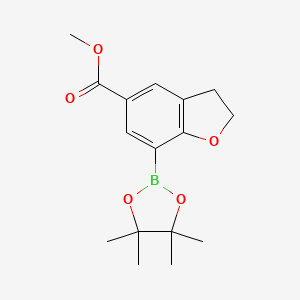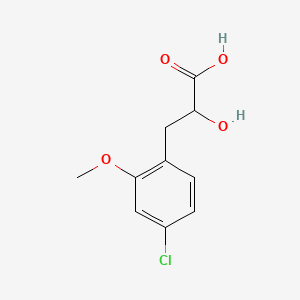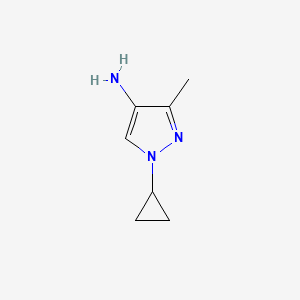![molecular formula C11H15NO B13602234 3-[4-(Dimethylamino)phenyl]propanal](/img/structure/B13602234.png)
3-[4-(Dimethylamino)phenyl]propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Dimethylamino)phenyl]propanal is an organic compound with the molecular formula C11H15NO. It is also known by other names such as 4-(Dimethylamino)cinnamaldehyde and p-Dimethylaminocinnamaldehyde . This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanal group. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylamino)phenyl]propanal typically involves the reaction of 4-(dimethylamino)benzaldehyde with propanal in the presence of a catalyst. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde group of 4-(dimethylamino)benzaldehyde reacts with the aldehyde group of propanal to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Dimethylamino)phenyl]propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-[4-(Dimethylamino)phenyl]propanoic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 3-[4-(Dimethylamino)phenyl]propanol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: 3-[4-(Dimethylamino)phenyl]propanoic acid.
Reduction: 3-[4-(Dimethylamino)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[4-(Dimethylamino)phenyl]propanal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 3-[4-(Dimethylamino)phenyl]propanal involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)cinnamaldehyde: Similar structure but with a different functional group arrangement.
3-[4-(Dimethylamino)phenyl]-2-propenal: Another related compound with a similar backbone but different substituents.
Uniqueness
3-[4-(Dimethylamino)phenyl]propanal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
3-[4-(dimethylamino)phenyl]propanal |
InChI |
InChI=1S/C11H15NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h5-9H,3-4H2,1-2H3 |
Clé InChI |
GEEZPODDMBXODU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


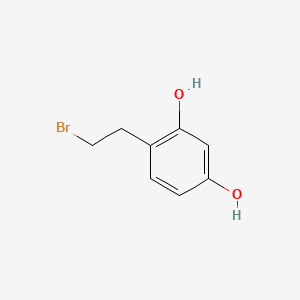
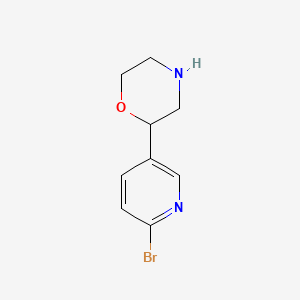
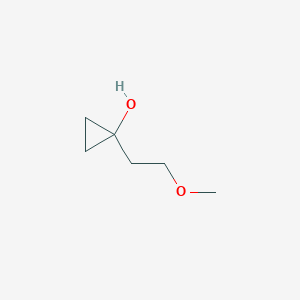
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13602189.png)
![tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate](/img/structure/B13602203.png)
![2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]aceticacid](/img/structure/B13602211.png)

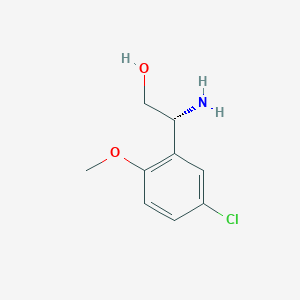
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13602228.png)

![6-Azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B13602244.png)
